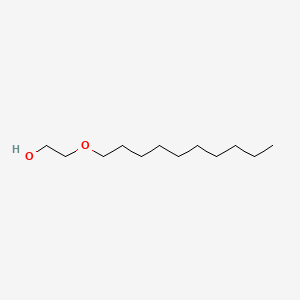
2-(Decyloxy)ethanol
Numéro de catalogue B1670126
Poids moléculaire: 202.33 g/mol
Clé InChI: CBVDPTYIDMQDEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06083479
Procedure details


44.88 g (800 mmol) of fine powdered potassium hydroxide is added to 32.93 g (200 mmol) of the tetrahydropyranyl ether of 2-chloroethanol, 1 g (3.6 mmol) of tetrabutylammonium chloride and 20 g (126.36 mmol) of decan-1-ol in 300 ml of toluene, and it is refluxed for 24 hours. Solid is filtered out, and the filtrate is evaporated to the dry state. 500 ml of ethanol/50 ml of 10% aqueous hydrochloric acid are added to the residue (oil) that is thus obtained, and it is stirred for one hour at room temperature. It is evaporated to the dry state in a vacuum, and the residue is chromatographed on silica gel (mobile solvent: hexane/acetone=20:1).






Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].O1CCCCC1OC1CCCCO1.Cl[CH2:17][CH2:18][OH:19].[CH2:20]([OH:30])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:18]([OH:19])[CH2:17][O:30][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44.88 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
32.93 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCCC1)OC1OCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCO
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
it is stirred for one hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 24 hours
|
|
Duration
|
24 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Solid is filtered out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to the dry state
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
500 ml of ethanol/50 ml of 10% aqueous hydrochloric acid are added to the residue (oil) that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is evaporated to the dry state in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel (mobile solvent: hexane/acetone=20:1)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
